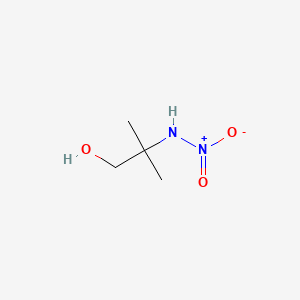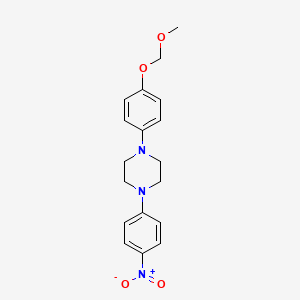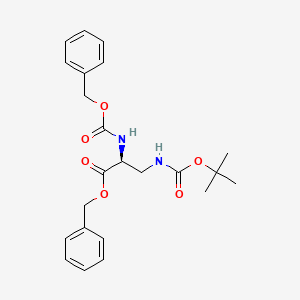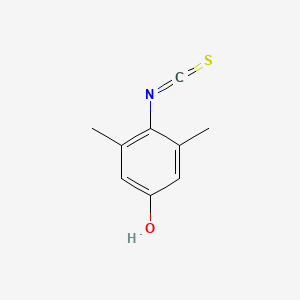
4-Isothiocyanato-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Isothiocyanato-3,5-dimethylphenol” is also known as “4-Hydroxy-2,6-dimethylphenylisothiocyanate” and “4-Hydroxy Xylazine precursor”. It has a CAS Number of 1246818-00-7 . The molecular formula of this compound is C9H9NOS .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The molecular weight of this compound is approximately 179.24 .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibition Studies
Research on N'-Substituted Benzylidene-2-(2, 4-Dimethylphenoxy) Acetatohydrazides, utilizing 2,4-Dimethylphenol as a precursor, has highlighted potential antibacterial and anti-enzymatic activities. Such studies suggest that derivatives of dimethylphenols, by extension, could play a role in the development of new antibacterial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).
Advanced Oxidation Processes for Water Treatment
The degradation of 4-Chloro-3,5-dimethylphenol (PCMX) through UV and UV/persulfate processes has been explored, indicating the efficacy of advanced oxidation processes in removing phenolic compounds from water. This research is pivotal for environmental science, offering insights into methodologies for treating water contaminated with phenolic compounds, which could extend to compounds like 4-Isothiocyanato-3,5-dimethylphenol (Wei Li et al., 2020).
Synthesis and Antibacterial Screening of Phenolic Derivatives
The synthesis of new derivatives of 4-chloro-3,5-dimethylphenol using Suzuki reaction and their antibacterial properties against common pathogens present another area of application. These studies contribute to the ongoing search for more effective antibacterial compounds, with dimethylphenols serving as key structural elements in the development of these new agents (R. H. Zaooli et al., 2019).
Electrosynthesis in Organic Chemistry
Electrosynthesis methods applied to dimethylphenols, such as the oxidative coupling of 2,6-dimethylphenol, highlight the potential for green chemistry applications. These methodologies emphasize the importance of sustainable chemical processes in synthesizing complex molecules, potentially applicable to this compound derivatives (M. Selt et al., 2020).
Polymer Science and Material Engineering
Studies on 3,5-dimethylphenol derivatives have also made significant contributions to polymer science, especially in the synthesis and characterization of polymers and copolymers with enhanced properties. This research can provide a foundation for exploring the utility of this compound in developing new materials with specific characteristics for industrial applications (P. Vijayanand et al., 2002).
Safety and Hazards
The safety data sheet advises to wear personal protective equipment/face protection. It is advised not to get in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not ingest. If swallowed then seek immediate medical assistance. Do not breathe (dust, vapor, mist, gas). Avoid dust formation .
Mecanismo De Acción
Target of Action
4-Isothiocyanato-3,5-dimethylphenol is an intermediate in the production of Xylazine metabolites . Xylazine is a drug that acts as an agonist at α2 adrenergic receptors. These receptors are primarily found in the central nervous system and are responsible for a range of physiological effects.
Propiedades
IUPAC Name |
4-isothiocyanato-3,5-dimethylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUCLBRTBJPLGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-00-7 |
Source


|
| Record name | 4-Isothiocyanato-3,5-dimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ISOTHIOCYANATO-3,5-DIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV1DQ25VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
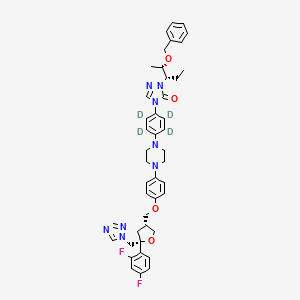
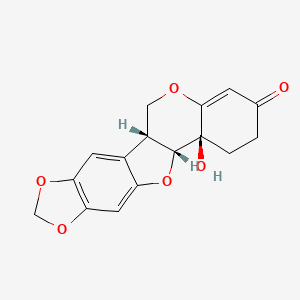
![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)
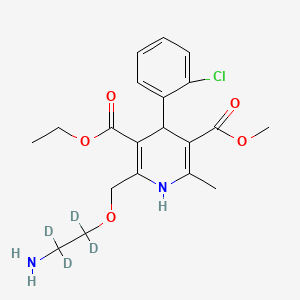
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester](/img/structure/B587107.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)
